An In-Depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)spiro[3.5]nonan-5-ol Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Aminomethyl)spiro[3.5]nonan-5-ol Hydrochloride
Foreword: Charting the Course for a Novel Spirocyclic Scaffold
To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide serves as a comprehensive roadmap for the physicochemical characterization of 6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride. It is important to note that as of the writing of this document, specific experimental data for this compound is not extensively available in public literature.[1] Therefore, this whitepaper adopts a forward-looking, predictive, and methodological approach. We will leverage established principles from related chemical classes—namely amino alcohols, their hydrochloride salts, and spirocyclic systems—to anticipate the properties of this molecule and to lay out a rigorous, self-validating experimental plan for their determination. This guide is structured not as a mere repository of known facts, but as a strategic blueprint for investigation, designed to ensure scientific integrity and accelerate development.
Structural and Molecular Overview
6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride presents a unique three-dimensional architecture, combining a spiro[3.5]nonane core with an amino alcohol functional group. The spirocyclic nature of the core imparts significant conformational rigidity, a desirable trait in modern drug discovery for enhancing selectivity and metabolic stability.[2] The presence of both a hydroxyl and an aminomethyl group introduces opportunities for hydrogen bonding and salt formation, which are critical determinants of solubility and bioavailability.
| Property | Data/Prediction | Source |
| CAS Number | 2225142-21-0 | |
| Molecular Formula (HCl Salt) | C₁₀H₂₀ClNO | Calculated |
| Molecular Formula (Free Base) | C₁₀H₁₉NO | [1] |
| Molecular Weight (HCl Salt) | 205.72 g/mol | Calculated |
| Molecular Weight (Free Base) | 169.27 g/mol | [3] |
| Canonical SMILES (Free Base) | C1CC(C(C2(C1)CCC2)O)CN | [1] |
| InChI (Free Base) | InChI=1S/C10H19NO/c11-7-8-3-1-4-10(9(8)12)5-2-6-10/h8-9,12H,1-7,11H2 | [1] |
| Predicted XlogP (Free Base) | 1.7 | [1] |
The hydrochloride salt form is crucial for improving the handling and aqueous solubility of the parent amino alcohol.[4][5] The aminomethyl group is expected to be protonated, forming an ammonium salt with the chloride counter-ion.
Projected Physicochemical Properties and Recommended Analytical Workflows
This section outlines the key physicochemical parameters and provides detailed, field-proven protocols for their experimental determination. The causality behind each experimental choice is explained to ensure a thorough and robust characterization.
Melting Point and Thermal Analysis
Expertise & Experience: The melting point of a crystalline solid is a fundamental indicator of its purity. For a hydrochloride salt, it can also provide insights into the strength of the ionic interactions within the crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides a complete thermal profile, including information on polymorphic transitions, desolvation events, and decomposition.
Proposed Experimental Protocol: Melting Point Determination by DSC
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Sample Preparation: Accurately weigh 1-3 mg of 6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride into a non-hermetic aluminum DSC pan.
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Instrument Setup:
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Temperature Program: Ramp from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.
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Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
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-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. Any preceding or succeeding thermal events should be noted as potential indicators of polymorphism or decomposition.
Solubility Profile
Expertise & Experience: Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. As an amino alcohol hydrochloride, the compound is expected to exhibit good solubility in aqueous media.[6] However, its solubility in organic solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) must be quantified. High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the concentration of the dissolved compound in a saturated solution.
Proposed Experimental Protocol: Equilibrium Solubility Determination by HPLC
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System Suitability: Develop a robust reversed-phase HPLC method with UV detection capable of quantifying the analyte. The mobile phase will likely consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, DMSO).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis:
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Filter the suspensions through a 0.45 µm filter to remove undissolved solid.
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Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method.
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Inject the diluted sample and quantify the concentration against a standard curve.
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Data Visualization: Predicted Solubility Hierarchy
Caption: Predicted solubility trend of the hydrochloride salt.
Acid-Base Properties (pKa)
Expertise & Experience: The pKa values of the ionizable groups (the primary amine and potentially the alcohol) are critical for predicting the compound's charge state at different physiological pHs. This, in turn, affects its absorption, distribution, and receptor binding. Potentiometric titration is a direct and reliable method for determining pKa values.
Proposed Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., water/methanol) if aqueous solubility is limited. The concentration should be accurately known (e.g., 0.01 M).
-
Titration:
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Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated electrode.
-
To determine the pKa of the conjugate acid of the amine, first, add an excess of standardized strong acid (e.g., 0.1 M HCl) and then back-titrate with the strong base.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the functional group has been neutralized (i.e., the midpoint of the titration curve). Sophisticated software can be used to calculate the pKa from the titration data.
Lipophilicity (LogP/LogD)
Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at physiological pH are essential parameters. The shake-flask method is the traditional approach, but modern automated systems offer higher throughput and reproducibility.
Proposed Experimental Protocol: LogD₇.₄ Determination
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System Preparation: Prepare a biphasic system of n-octanol and a buffer at pH 7.4. Pre-saturate each phase with the other.
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
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Add an equal volume of the n-octanol phase.
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Agitate the mixture until equilibrium is reached.
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-
Phase Separation and Analysis:
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Separate the two phases by centrifugation.
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Determine the concentration of the compound in both the aqueous and organic phases using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Visualization: Physicochemical Property Interrelation
Caption: Interdependence of key physicochemical properties.
Structural Confirmation and Purity Assessment
A suite of spectroscopic and chromatographic techniques is required to confirm the identity and purity of 6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride.
Expertise & Experience:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the covalent structure of the molecule. 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignment of all protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as O-H and N-H stretches (typically broad in the 3300-3500 cm⁻¹ region for the alcohol and amine) and C-H stretches.
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High-Performance Liquid Chromatography (HPLC): HPLC with a universal detector (e.g., CAD or ELSD) or a mass spectrometer is the definitive technique for assessing purity and identifying any related impurities.[7][8] Given the chiral centers in the molecule, chiral HPLC methods should also be developed to determine enantiomeric purity.[7]
Visualization: Analytical Workflow for Characterization
Caption: Integrated workflow for compound characterization.
Conclusion and Forward Path
6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride is a molecule of significant interest due to its spirocyclic core and dual functionalization. While specific experimental data is currently sparse, its chemical nature as an amino alcohol hydrochloride allows for a well-reasoned prediction of its fundamental physicochemical properties. The true characterization of this compound, however, lies in the rigorous and systematic application of the experimental protocols detailed in this guide. By following this comprehensive analytical workflow, researchers can build a robust data package that is not only scientifically sound but also serves as a solid foundation for any subsequent drug development program. The insights gained from these studies will be invaluable in formulating this compound, understanding its in vivo behavior, and ultimately unlocking its therapeutic potential.
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